molecular formula C12H16N2O B11894488 N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide CAS No. 63006-82-6

N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide

Cat. No.: B11894488
CAS No.: 63006-82-6
M. Wt: 204.27 g/mol
InChI Key: VTRULPYZTMNXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals. N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide is a synthetic small molecule based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure of high significance in medicinal chemistry and neuroscience research . The THIQ core is a privileged structure found in numerous natural products and is associated with a wide spectrum of pharmacological activities . This acetamide derivative is primarily of interest for investigating its potential as a modulator of central nervous system (CNS) targets. Tetrahydroisoquinoline derivatives have been extensively studied for their activity as positive allosteric modulators of NMDA (N-methyl-D-aspartate) receptors, which are critical for synaptic plasticity, learning, and memory . Specific structural modifications to the THIQ core, particularly at the 1-position, can fine-tune subunit selectivity (e.g., for GluN2B, GluN2C, or GluN2D), making such compounds valuable tools for probing the function of specific NMDA receptor subtypes . Furthermore, endogenous THIQ analogs, such as 1MeTIQ, have demonstrated notable neuroprotective properties in preclinical models, including the ability to scavenge free radicals and antagonize neurotoxin-induced behavioral syndromes, suggesting research applications in neurodegenerative conditions . The structure of this compound, featuring an N-methyl acetamide moiety, makes it a relevant intermediate for structure-activity relationship (SAR) studies aimed at developing novel ligands for neurological targets . Researchers can utilize this molecule to explore its mechanism of action, affinity for various receptors, and potential research applications in areas such as neuropharmacology and drug discovery.

Properties

CAS No.

63006-82-6

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide

InChI

InChI=1S/C12H16N2O/c1-9(15)14(2)12-11-6-4-3-5-10(11)7-8-13-12/h3-6,12-13H,7-8H2,1-2H3

InChI Key

VTRULPYZTMNXPM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1C2=CC=CC=C2CCN1

Origin of Product

United States

Preparation Methods

Lewis Acid-Mediated Cyclization (AlCl3-Based Method)

Patented by WO2002088088A1, this method synthesizes 1-methyl-1,2,3,4-tetrahydroisoquinoline, a precursor for the target compound. The process involves:

  • Precursor Preparation : N-(2-Chloroethyl)-α-methylbenzylamine hydrochloride is reacted with aluminum chloride (AlCl3) in decalin.

  • Cyclization : The mixture is heated to 80–105°C for 46 hours, facilitating HCl evolution and ring closure.

  • Workup : The product is isolated via pH adjustment, solvent extraction, and crystallization.

Key Conditions :

  • Catalyst : 1.6–1.8 equivalents of AlCl3.

  • Solvent : Decalin (5.7 volumes).

  • Temperature : 80°C (initial) → 100–105°C (cyclization).

  • Yield : ~60–70% after purification.

This method excels in scalability but requires careful handling of AlCl3, a corrosive and moisture-sensitive reagent.

Intramolecular Cyclization via Condensation (POCl3-Based Method)

CN115894365B outlines an alternative route using phosphorus oxychloride (POCl3):

  • Condensation : 3,5-Dibenzyloxy-4-methoxyphenylacetic acid reacts with 3-methoxyphenylethylamine in xylene at reflux.

  • Cyclization : The intermediate undergoes POCl3-catalyzed intramolecular cyclization at 110°C.

Key Conditions :

  • Catalyst : POCl3 (3:1 mass ratio to substrate).

  • Solvent : Xylene or toluene.

  • Temperature : 110°C (cyclization).

  • Yield : ~75–80%.

This method avoids ultra-low temperatures and strong bases, making it environmentally favorable compared to older routes.

Table 1: Comparison of Tetrahydroisoquinoline Core Synthesis Methods

ParameterAlCl3 MethodPOCl3 Method
CatalystAlCl3POCl3
Reaction Time46 hours8–16 hours
Temperature100–105°C110°C
Yield60–70%75–80%
ScalabilityHighModerate
Environmental ImpactHigh (corrosive reagents)Moderate (halogenated byproducts)

Introduction of the N-Methyl Acetamide Group

Functionalization of the THIQ core with the N-methyl acetamide group typically involves amide coupling or nucleophilic substitution .

Amide Coupling with Acetyl Chloride

The THIQ amine reacts with acetyl chloride in the presence of a base (e.g., triethylamine):
THIQ-NH2+ClC(O)CH3Et3NTHIQ-NH-C(O)CH3\text{THIQ-NH}_2 + \text{ClC(O)CH}_3 \xrightarrow{\text{Et}_3\text{N}} \text{THIQ-NH-C(O)CH}_3

Optimized Conditions :

  • Solvent : Dichloromethane.

  • Temperature : 0–25°C.

  • Yield : 85–90%.

Reductive Amination

An alternative employs reductive amination using formaldehyde and sodium cyanoborohydride:
THIQ-NH-C(O)CH3+HCHONaBH3CNTHIQ-N(CH3)-C(O)CH3\text{THIQ-NH-C(O)CH}_3 + \text{HCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{THIQ-N(CH}_3\text{)-C(O)CH}_3

Key Considerations :

  • pH : Maintained at 6–7 using acetic acid.

  • Yield : 70–75%.

Table 2: Acetamide Functionalization Methods

MethodReagentsYieldPros/Cons
Amide CouplingAcetyl chloride, Et₃N85–90%High yield; fast
Reductive AminationHCHO, NaBH₃CN70–75%Mild conditions; lower yield

Stereochemical Considerations

The THIQ core can exist as (S) - or (R) -enantiomers, influencing pharmacological activity. Patent WO2002088088A1 achieves enantiopure products using chiral precursors:

  • (S)-Enantiomer : Derived from (S)-N-(2-chloroethyl)-α-methylbenzylamine.

  • (R)-Enantiomer : Synthesized similarly with the (R)-precursor.

Resolution techniques (e.g., chiral chromatography) are critical for isolating enantiomers, though they add complexity to large-scale synthesis.

Industrial-Scale Optimization

Solvent Selection

  • Decalin in the AlCl3 method enables high-temperature reactions but poses disposal challenges.

  • Isopropanol is preferred for crystallization due to its low toxicity and ease of removal .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tetrahydroisoquinoline nitrogen acts as a nucleophile in reactions with electrophilic reagents. For example, alkylation with chloroacetamide derivatives proceeds under reflux conditions:

Example Reaction
Tetrahydroisoquinoline+2-chloro-N-(substituted phenyl)acetamiderefluxCH3CNProduct\text{Tetrahydroisoquinoline} + 2\text{-chloro-}N\text{-(substituted phenyl)acetamide} \xrightarrow[\text{reflux}]{\text{CH}_3\text{CN}} \text{Product}

Conditions Reagents Yield Product
8 hr reflux in CH₃CN2-chloro-N-phenylacetamide82% 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide

This reaction highlights the compound’s ability to form C–N bonds via nucleophilic displacement, with yields optimized at elevated temperatures .

Amide Bond Cleavage and Functionalization

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield primary amines or carboxylic acids, respectively:

Acidic Hydrolysis
RCONHR’+H2OH+RCOOH+H2NR’\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{RCOOH} + \text{H}_2\text{NR'}

Basic Hydrolysis
RCONHR’+OHΔRCOO+H2NR’\text{RCONHR'} + \text{OH}^- \xrightarrow{\Delta} \text{RCOO}^- + \text{H}_2\text{NR'}

Reaction kinetics depend on steric hindrance from the tetrahydroisoquinoline ring, with complete conversion requiring prolonged heating (6–12 hr).

Alkylation and Acylation

The secondary amine in the tetrahydroisoquinoline moiety participates in alkylation and acylation reactions:

Reaction Type Reagent Product Key Conditions
AlkylationMethyl iodideN-Methylated derivativeK₂CO₃, DMF, 60°C
AcylationAcetyl chlorideN-Acetylated productPyridine, 0°C → RT

These reactions are critical for modifying the compound’s pharmacological profile while retaining its core structure.

Cyclization Reactions

Under dehydrating conditions, the compound forms fused heterocyclic systems. For example, treatment with POCl₃ induces cyclization:

Acetamide derivativePOCl3Tetrahydroisoquinoline-fused oxazole\text{Acetamide derivative} \xrightarrow{\text{POCl}_3} \text{Tetrahydroisoquinoline-fused oxazole}

Cyclization Agent Temperature Product Purity
POCl₃80°C>90%

This reactivity is exploited to generate libraries of bioactive heterocycles.

Reductive Amination

The compound serves as a substrate in reductive amination with aldehydes or ketones:

RCHO+NHNaBH3CNRCH2NH\text{RCHO} + \text{NH} \xrightarrow{\text{NaBH}_3\text{CN}} \text{RCH}_2\text{NH}

Reducing Agent Solvent Conversion Rate
NaBH₃CNMeOH75–85%

This method enables the introduction of diverse alkyl/aryl groups at the amine position.

Stability Under Oxidative Conditions

The tetrahydroisoquinoline ring is susceptible to oxidation, forming isoindole derivatives:

TetrahydroisoquinolineH2O2Fe2+Isoindole-1,3-dione\text{Tetrahydroisoquinoline} \xrightarrow[\text{H}_2\text{O}_2]{\text{Fe}^{2+}} \text{Isoindole-1,3-dione}

Oxidizing Agent Byproduct Reaction Time
H₂O₂/Fe²⁺H₂O2–4 hr

This reaction necessitates careful handling to prevent unintended degradation during synthesis.

pH-Dependent Reactivity

The compound’s reactivity varies significantly with pH:

pH Range Dominant Reaction Notes
2–4Acid-catalyzed hydrolysisRapid amide cleavage
7–9Nucleophilic substitutionOptimal for alkylation/acylation
>10Base-induced ring-openingForms aromatic byproducts

Scientific Research Applications

Synthesis of N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide

The synthesis of this compound typically involves the reaction of tetrahydroisoquinoline derivatives with acetamide under specific conditions. Various methods have been reported to achieve high yields of substituted tetrahydroisoquinolines, which serve as precursors for this compound. Key steps often include:

  • Formation of the Tetrahydroisoquinoline Core : This is achieved through cyclization reactions involving ketoamides and organomagnesium compounds.
  • Acetamide Functionalization : The final step involves the introduction of the acetamide group to yield this compound.

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:

Anticonvulsant Properties

Research has indicated that derivatives of tetrahydroisoquinoline possess anticonvulsant properties. For instance, certain substituted tetrahydroisoquinolines have shown effectiveness against NMDA-induced seizures in animal models . The compound's ability to modulate neurotransmitter systems may contribute to its anticonvulsant effects.

Antiviral Activity

Recent studies have evaluated the inhibitory effects of tetrahydroisoquinoline derivatives on HIV-1 reverse transcriptase. Some compounds demonstrated moderate inhibitory activity against this enzyme, suggesting potential applications in HIV treatment . The structural features of this compound may enhance its interaction with viral proteins.

Neuroprotective Effects

Research indicates that certain tetrahydroisoquinoline derivatives can protect against neuronal degeneration in models of hypoxia and other neurodegenerative conditions . The neuroprotective mechanisms may involve antioxidant activities and modulation of neuroinflammatory pathways.

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

Treatment of Neurological Disorders

The compound's anticonvulsant and neuroprotective properties suggest potential use in treating epilepsy and neurodegenerative diseases such as Alzheimer's or Parkinson's disease . Its ability to interact with orexin receptors also points towards applications in sleep disorders and appetite regulation .

Anticancer Research

Preliminary studies have indicated that certain derivatives may exhibit antitumor activity against various cancer cell lines. The mechanisms underlying these effects could involve apoptosis induction and inhibition of cancer cell proliferation.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

Study Focus Findings
Study on Anticonvulsant ActivityEvaluation against NMDA-induced seizuresDemonstrated significant seizure protection in animal models
HIV Reverse Transcriptase InhibitionAssessment of antiviral propertiesIdentified moderate inhibition at specific concentrations
Neuroprotection in Hypoxia ModelsInvestigation into neuroprotective effectsShowed reduced neuronal damage and improved survival rates

Mechanism of Action

The mechanism of action of N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, exerting neuroprotective effects. It also interacts with enzymes involved in the synthesis of neurotransmitters, thereby modulating their activity .

Comparison with Similar Compounds

N-Benzyl Derivatives ()

Compounds such as N-Benzyl-2-{6-[(cyclopropylmethyl)(methyl)amino]-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (25g) and N-Benzyl-2-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenyl]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide (51) feature bulky benzyl or substituted benzyl groups at the 1-position of the tetrahydroisoquinoline core. These modifications enhance lipophilicity and receptor affinity but may reduce metabolic stability compared to the target compound’s simpler methyl group .

Trifluoroacetamide Derivatives ()

2,2,2-Trifluoro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]acetamide hydrochloride (MW: 294.7) and 2,2,2-Trifluoro-N-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetamide (MW: 244.21) incorporate trifluoromethyl groups, which improve metabolic resistance and electron-withdrawing effects. These compounds exhibit distinct physicochemical profiles compared to the non-fluorinated target compound .

Functional Group Modifications

Pyrazole-Substituted Derivatives ()

N‐{[1‐Oxo‐7‐(1H‐pyrazol‐4‐yl)‐1,2,3,4‐tetrahydroisoquinolin‐3‐yl]methyl}acetamide (3-84) and N‐methyl‐N‐{[1‐oxo‐7‐(1H‐pyrazol‐4‐yl)‐1,2,3,4‐tetrahydroisoquinolin‐3‐yl]methyl}acetamide (3-85) feature pyrazole rings at the 7-position.

Sulfonamide Derivatives ()

N-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanesulfonamide replaces the acetamide group with a sulfonamide, altering polarity and binding interactions. Sulfonamides generally exhibit stronger acidity, which may influence bioavailability .

Positional Isomerism

1-yl vs. 3-yl/4-yl Substitution

The target compound’s 1-yl substitution contrasts with analogs like N-(4-phenoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide () and 2,2,2-Trifluoro-N-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetamide (). Positional changes significantly impact receptor binding; for example, 1-yl-substituted compounds often show enhanced selectivity for orexin receptors .

Molecular Properties

Compound Name Molecular Weight Key Substituents LogP (Predicted)
Target Compound ~244–260* Methyl, 1-yl tetrahydroisoquinoline ~1.5–2.0
2,2,2-Trifluoro-N-(THIQ-4-yl)acetamide 244.21 Trifluoromethyl, 4-yl substitution ~2.5
N-Benzyl-2-(6,7-dimethoxy-THIQ)acetamide ~450–500 Benzyl, dimethoxy groups ~3.0–3.5
N-(4-Phenoxyphenyl)-2-(THIQ-1-yl)acetamide 338.79 Phenoxyphenyl, 1-yl substitution ~3.2

*Estimated based on analogs.

Biological Activity

N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide (commonly referred to as NMeTIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of NMeTIQ, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Synthesis

NMeTIQ is characterized by a tetrahydroisoquinoline backbone with a methyl group and an acetamide substituent. The synthesis of NMeTIQ typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline derivatives with methylating agents and acylating agents under controlled conditions. Various synthetic pathways have been explored to optimize yield and purity .

2.1 Neuroprotective Activity

NMeTIQ has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Studies indicate that it protects dopaminergic neurons from neurotoxins like 6-hydroxydopamine and rotenone. The neuroprotective mechanism appears to involve antioxidant activity and the induction of protective enzymes .

2.2 Anticonvulsant Properties

Research has shown that NMeTIQ exhibits anticonvulsant effects in animal models. It has been evaluated for its ability to mitigate seizures induced by NMDA receptor activation. The compound demonstrates significant efficacy in reducing seizure frequency and severity, suggesting a potential role in treating epilepsy .

2.3 Analgesic Effects

NMeTIQ has also been reported to possess analgesic properties. In various animal models, it has shown effectiveness in alleviating pain through mechanisms that may involve modulation of neurotransmitter systems related to pain perception .

The biological activity of NMeTIQ is attributed to several underlying mechanisms:

  • Dopamine Receptor Interaction : NMeTIQ exhibits affinity for dopamine D2 receptors, which is crucial for its neuroprotective and anticonvulsant effects .
  • Antioxidant Activity : The compound may enhance the activity of endogenous antioxidant enzymes, thereby reducing oxidative stress in neuronal cells .
  • Modulation of Neurotransmitter Systems : NMeTIQ influences various neurotransmitter systems, including dopaminergic and glutamatergic pathways, contributing to its analgesic and anticonvulsant effects .

4.1 Parkinson's Disease

In preclinical studies involving rodent models of Parkinson's disease, NMeTIQ demonstrated significant neuroprotective effects against dopaminergic neuron degeneration. These findings highlight its potential as a lead compound for developing new therapeutic agents aimed at neurodegenerative conditions .

4.2 Epilepsy

Clinical investigations into the anticonvulsant properties of NMeTIQ have shown promise in reducing seizure activity in animal models. This positions NMeTIQ as a candidate for further exploration in human clinical trials aimed at epilepsy management .

5. Comparative Analysis with Other THIQ Derivatives

The following table summarizes the biological activities of NMeTIQ compared to other notable tetrahydroisoquinoline derivatives:

Compound NameBiological ActivityMechanism
NMeTIQNeuroprotective, Anticonvulsant, AnalgesicDopamine receptor modulation, Antioxidant
1-Methyl-1,2,3,4-tetrahydroisoquinolineNeuroprotectiveAntioxidant induction
(+)-FR115427AnticonvulsantNMDA receptor antagonism
SolifenacinOveractive bladder treatmentMuscarinic receptor antagonist

Q & A

Q. How is enantiomeric purity ensured during asymmetric synthesis?

  • Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with columns like Chiralpak AD-H or OD-H separates enantiomers. Optical rotation ([α]D) and circular dichroism (CD) spectra validate purity. For example, (S)-configured derivatives show distinct CD ellipticity bands at 220–250 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.